flavonoides 5-O-metilados

5-Methoxyflavonoids are a class of natural products that possess unique chemical structures and biological activities derived from the flavonoid family. These compounds typically feature a 2-phenylchromen-4-one nucleus with an additional hydroxyl group at position 3 and a methoxyl group at position 5, which differentiates them from other flavonoids such as kaempferol or quercetin.

Structurally, these molecules exhibit enhanced lipophilicity due to the presence of the methylated group, potentially increasing their ability to cross cell membranes and interact with biological targets. They have been found in a variety of plants including legumes, vegetables, fruits, and medicinal herbs, making them interesting subjects for research in natural product chemistry.

In terms of bioactivity, 5-methoxyflavonoids display significant potential as antioxidants, anti-inflammatory agents, and antimicrobial compounds. Their chemical diversity allows for the design of novel therapeutic strategies to combat various diseases. Furthermore, these molecules can serve as valuable tools in drug discovery programs due to their pharmacological properties.

Overall, 5-methoxyflavonoids represent a promising area of research with applications in both fundamental science and medical treatments.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

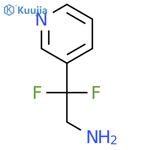

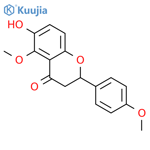

|

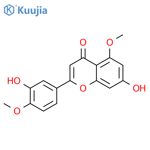

3,5,3',4',5'-Pentamethoxy-6,7-methylendioxy-flavon | 100197-79-3 | C21H20O9 |

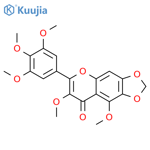

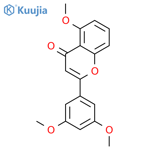

|

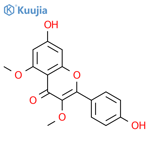

5-Methoxy-7,8-methylenedioxyflavone | 70185-56-7 | C17H12O5 |

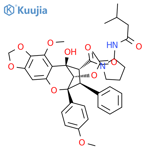

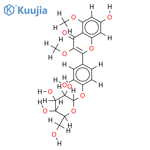

|

edulirin A 10-O-acetate | 922141-09-1 | C38H42N2O10 |

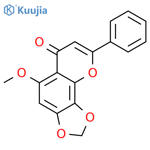

|

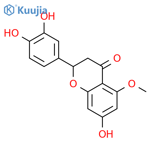

3',7-Dihydroxy-4',5-dimethoxyflavone | 72629-61-9 | C17H14O6 |

|

3,5-Di-Me ether-3,4',5,7-Tetrahydroxyflavone | 1486-65-3 | C17H14O6 |

|

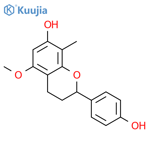

3',4',7-trihydroxy-5-methoxyflavanone | 71106-78-0 | C16H14O6 |

|

(2R)-7,4'-dihydroxy-5-methoxy-8-methylflavan | 1178893-61-2 | C17H18O4 |

|

6-Hydroxy-5,4'-dimethoxy-flavanon | 97356-25-7 | C17H16O5 |

|

5,3',5'-trimethoxyflavone | 1117814-16-0 | C18H16O5 |

|

Caryatin glucoside | 63713-69-9 | C24H26O12 |

Literatura relevante

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Proveedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados